![molecular formula C15H21NO4 B6615319 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid CAS No. 1401095-99-5](/img/structure/B6615319.png)
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid (TBPA) is an organic compound that has become increasingly popular in the scientific community for its versatility and potential for applications in various fields. TBPA is a carboxylic acid that is derived from the reaction of tert-butyl alcohol, an aldehyde, and an amine. It is a colorless solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). TBPA is a versatile compound that can be used in a variety of applications, ranging from organic synthesis to drug development.
Mecanismo De Acción
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is believed to act as an inhibitor of the enzyme, cytochrome P450. This enzyme is involved in the metabolism of drugs and other xenobiotics. By inhibiting the enzyme, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is believed to prevent the metabolism of drugs and other xenobiotics, thereby increasing their bioavailability and stability in the body.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme, cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound. Additionally, it is relatively easy to synthesize, making it a convenient choice for laboratory experiments. A limitation of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid in scientific research. One potential direction is the development of novel drugs and other xenobiotics for therapeutic use. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid could be used to synthesize new polymers for use in a variety of applications. Another potential future direction is the use of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid in the development of new materials for use in biochemistry and molecular biology. Finally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid could be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol, an aldehyde, and an amine. The reaction of tert-butyl alcohol and an aldehyde produces the intermediate product, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanal (2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid-aldehyde). This intermediate product can then be reacted with an amine to produce the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as peptides, peptidomimetics, and small molecules. 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has also been used in the synthesis of drugs, such as antibiotics and antifungal agents. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-15(12(17)18,11-9-7-6-8-10-11)16-13(19)20-14(2,3)4/h6-10H,5H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKOGAAGTUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

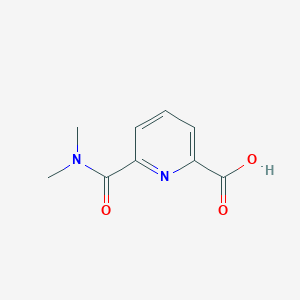
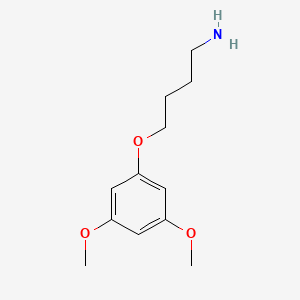
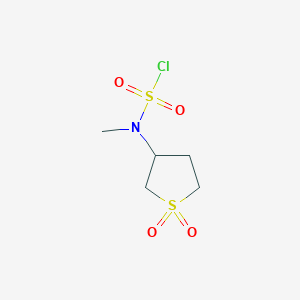

![N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide](/img/structure/B6615282.png)
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)
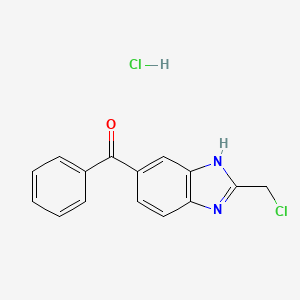
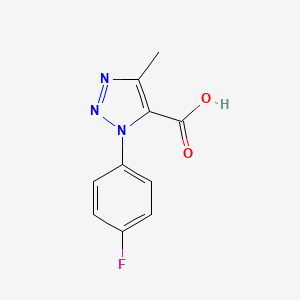

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)



![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)